2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester
Overview
Description
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is a research compound with the molecular formula C14H17BN2O2S and a molecular weight of 288.2 g/mol. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of boronic esters from boronic acids. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic esters .
Chemical Reactions Analysis
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Hydrolysis: The boronic ester group is susceptible to hydrolysis, especially under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: It is employed in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in the development of biological probes and sensors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including the development of sensors and drug molecules .
Comparison with Similar Compounds
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester can be compared with other boronic esters, such as:
4-Pyridineboronic acid pinacol ester: This compound has similar applications in organic synthesis and is used in the Suzuki–Miyaura coupling reaction.
Thiazole-5-boronic acid pinacol ester: Another similar compound used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its specific structure, which combines a pyridine ring with a thiazole ring, providing unique reactivity and applications in various fields.
Biological Activity
2-(Pyridin-4-yl)thiazole-5-boronic acid pinacol ester is a compound characterized by its unique structural features, including a pyridine and thiazole ring, along with a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
The molecular formula of this compound is , with a molecular weight of approximately 277.15 g/mol. The presence of the boronic acid moiety allows for various chemical reactions, making it a versatile candidate for further biological studies.
Anticancer Potential
Recent studies have highlighted the potential of thiazole derivatives in anticancer applications. For instance, thiazole-based compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). In particular, compounds similar to this compound have demonstrated significant inhibition of LDH activity, which is crucial for cancer cell proliferation and survival .
Table 1: Summary of Biological Activities of Thiazole Derivatives
Compound Name | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
Compound A | LDH | 0.005 | Potent inhibitor, low nM range |
Compound B | Pin1 | 5.38 | Effective against cancer cell lines |
This compound | TBD | TBD | Further studies required |
The mechanism by which thiazole compounds exert their biological effects often involves the modulation of enzyme activity and interference with cellular signaling pathways. For example, thiazole derivatives have been reported to affect the phosphorylation status of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives indicates that modifications at specific positions on the thiazole ring can significantly enhance biological activity. For instance, electron-withdrawing groups at certain positions have been linked to increased potency against various cancer cell lines .
Table 2: Structure-Activity Relationship Insights
Case Studies
Several case studies have investigated the biological activity of thiazole derivatives related to this compound:
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that modifications on the thiazole ring significantly impacted their antimalarial potency .
- Pin1 Inhibition : Thiazole derivatives were designed as inhibitors against Pin1, an enzyme implicated in cancer progression. Some compounds showed low micromolar IC50 values, indicating promising therapeutic potential .
Properties
IUPAC Name |
2-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-5-7-16-8-6-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMDOASBWUROGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144834 | |
Record name | Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402165-94-9 | |
Record name | Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402165-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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